(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochromic Properties and Applications
One study reviews the structural and spectroscopic results reported on the reaction mechanism of photochromic ortho-nitrobenzylpyridines, which are related to the nitrobenzyl group in the compound of interest. This study highlights their potential applications for photon-based electronics due to favorable properties such as solid-state photochromic activity, minimal structural change during photoreactions, and inherent polystability (Naumov, 2006).
Biomarker Applications in Tobacco and Cancer Research
Another area of application is in the measurement of human urinary carcinogen metabolites, where compounds similar to the (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid are used as biomarkers for investigating tobacco use and cancer. These biomarkers provide critical information about carcinogen dose, exposure, and metabolism in humans (Hecht, 2002).
Environmental and Biological Activity
Research on the chemistry and properties of related compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes reveals insights into their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This knowledge can be applied to investigate the environmental and biological activities of similar compounds (Boča, Jameson, Linert, 2011).
Antioxidant, Microbiological, and Cytotoxic Activity
The structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including their effects on health and environment, provides a basis for evaluating the potential biomedical applications of similar compounds (Godlewska-Żyłkiewicz et al., 2020).
Reductive Amination and Chemical Synthesis
A critical review on transition-metal-catalyzed reductive amination employing hydrogen discusses the reaction mechanisms and applications in chemical synthesis, highlighting the relevance of similar compounds in the synthesis of amines and other related chemical processes (Irrgang, Kempe, 2020).
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFCQDCHVZNDM-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428021 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217776-53-8 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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